Gefitinib Impurity 13

Description

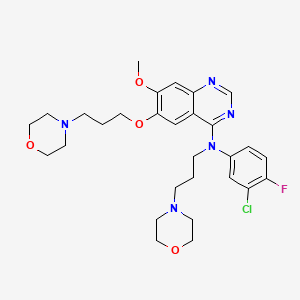

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDVSKSUNKYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Gefitinib Impurity 13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gefitinib Impurity 13, a known process-related impurity and potential degradant of the anti-cancer agent Gefitinib. As a critical aspect of pharmaceutical quality control, understanding the structure, origin, and analytical methodologies for such impurities is paramount for ensuring the safety and efficacy of the final drug product.

Chemical Identity and Structure

This compound is chemically identified as the deschloro analog of the parent molecule, Gefitinib. In this impurity, the chlorine atom at the 3-position of the N-phenyl ring is absent.

-

IUPAC Name: N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[1][2]

-

Synonyms: Gefitinib Deschloro Impurity[3]

The structural difference between Gefitinib and Impurity 13 is illustrated below. This seemingly minor modification significantly alters the molecule's physicochemical properties and underscores the need for strict control.

Structural Comparison

Caption: Structural relationship between Gefitinib and Impurity 13.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in formulation and stability studies.

| Property | Value | References |

| Molecular Formula | C22H25FN4O3 | [1][2] |

| Molecular Weight | 412.47 g/mol | [1][2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage Condition | 2-8 °C |

Origin and Synthesis

This compound can arise during the synthesis of the Gefitinib Active Pharmaceutical Ingredient (API) or as a degradation product.[3] Its formation is typically linked to the starting materials used in the synthetic process.

Causality of Formation: The primary synthetic route for Gefitinib involves the coupling of a quinazoline core with a substituted aniline. If the aniline starting material, intended to be 3-chloro-4-fluoroaniline, contains a significant amount of 4-fluoroaniline as an impurity, this will lead to the formation of this compound alongside the main product.

The generalized synthetic pathway is depicted below.

Caption: Synthetic origin of this compound.

Control of this impurity, therefore, hinges on the rigorous quality control of the 3-chloro-4-fluoroaniline starting material.

Analytical Methodologies

The detection and quantification of this compound are critical for release testing and stability monitoring of Gefitinib. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3]

Recommended HPLC Protocol

The following is a representative HPLC method. Note: This protocol is a guideline and must be validated for its intended use.

1. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for the moderately polar Gefitinib and its impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine moieties. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |

| Gradient | Time (min) | % B |

| 0 | 20 | |

| 25 | 70 | |

| 30 | 70 | |

| 31 | 20 | |

| 35 | 20 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Detector | UV at 254 nm | Gefitinib and its impurities possess strong chromophores, making UV detection highly sensitive at this wavelength. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

2. System Suitability: Before sample analysis, the chromatographic system must be validated. A standard solution containing Gefitinib and a known amount of Impurity 13 should be injected.

-

Resolution: The resolution between the Gefitinib peak and the Impurity 13 peak should be > 2.0.

-

Tailing Factor: The tailing factor for the Gefitinib peak should be ≤ 1.5.

-

Reproducibility: Replicate injections (%RSD of peak area) should be ≤ 2.0%.

3. Analytical Workflow:

Caption: Standard analytical workflow for impurity quantification.

Toxicological and Pharmacological Significance

While specific toxicological data for this compound is not extensively published in public literature, it is a regulatory requirement to control any impurity in an API. The absence of the chlorine atom may alter the molecule's interaction with its biological target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] It could potentially lead to reduced efficacy or an altered side-effect profile. Therefore, its levels must be strictly controlled within the limits defined by regulatory bodies like the ICH (International Council for Harmonisation).

Conclusion

This compound (N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a critical process-related impurity in the manufacture of Gefitinib. Its formation is directly linked to the purity of the aniline starting material. Robust analytical methods, primarily HPLC, are essential for its detection and quantification to ensure that the final drug product meets the stringent quality, safety, and efficacy standards required for therapeutic use.

References

-

Daicel Pharma Standards. this compound.[Link]

-

Veeprho. this compound | CAS 2254241-82-0.[Link]

-

Daicel Pharma Standards. Gefitinib Impurities Manufacturers & Suppliers.[Link]

-

Sri Satyadeva Lifescience. Gefitinib – Trusted Partner in Pharmaceutical & Life Science Solutions.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of Gefitinib Impurity 13 (Gefitinib N-Oxide)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Gefitinib (Iressa®) is a pivotal targeted therapy for non-small cell lung cancer (NSCLC), functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The study of its impurities and metabolites is critical for ensuring pharmaceutical quality, safety, and understanding its pharmacokinetic profile. Gefitinib Impurity 13, identified as Gefitinib N-Oxide (CAS 847949-51-3), is a significant degradation product and potential metabolite.[2][3] This guide provides a comprehensive technical overview of the most direct and reliable synthetic pathway to obtain this impurity for use as an analytical reference standard. The synthesis involves the direct oxidation of the Gefitinib parent molecule, a method chosen for its efficiency and atom economy. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary characterization techniques.

Retrosynthetic Analysis and Strategy

The structure of this compound is that of the parent Gefitinib molecule with an additional oxygen atom, forming an N-oxide. The Gefitinib molecule presents several nitrogen atoms susceptible to oxidation: the N1 and N3 atoms of the quinazoline ring, the secondary amine linking the quinazoline and phenyl rings, and the tertiary amine of the morpholine ring. Chemical literature and structural analysis indicate that Gefitinib N-Oxide is formed via the oxidation of the tertiary nitrogen atom within the morpholine ring.[4]

This leads to a straightforward retrosynthetic approach:

-

Target: Gefitinib N-Oxide (Impurity 13)

-

Precursor: Gefitinib

-

Transformation: Selective N-oxidation

The most logical and field-proven strategy is the direct oxidation of Gefitinib using a suitable oxidizing agent. This one-step conversion is the most efficient route, avoiding complex protection-deprotection schemes and minimizing synthetic steps.

Logical Flow of the Proposed Synthesis

The diagram below outlines the direct synthetic pathway from the precursor to the target impurity.

Caption: High-level retrosynthetic approach for this compound.

Synthetic Pathway: Direct Oxidation of Gefitinib

The preparation of Gefitinib N-Oxide is most reliably achieved through the direct oxidation of Gefitinib. This method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a standard and selective reagent for the N-oxidation of tertiary amines.[4]

Reaction Mechanism and Causality

The reaction proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the most nucleophilic nitrogen atom in the Gefitinib molecule.

Why the Morpholine Nitrogen? The tertiary amine of the morpholine ring is the most sterically accessible and electron-rich (most basic) nitrogen in the molecule, making it the most susceptible to oxidation under these conditions. The nitrogens of the quinazoline ring are part of an aromatic system, and their lone pairs are less available. The aniline nitrogen's lone pair is also delocalized into the aromatic rings, reducing its nucleophilicity compared to the aliphatic morpholine nitrogen.

The mechanism is illustrated below:

Caption: Mechanism of m-CPBA oxidation of the morpholine nitrogen.

Choice of Reagents and Conditions

-

Oxidizing Agent (m-CPBA): m-CPBA is highly effective for N-oxidations. It is soluble in common organic solvents and the byproduct, m-chlorobenzoic acid, can be easily removed by a basic wash or filtration.[4][5] Hydrogen peroxide can also be used, but m-CPBA often provides cleaner reactions and better yields for this type of transformation.[5]

-

Solvent (Chloroform/Dichloromethane): Chlorinated solvents like chloroform (CHCl₃) or dichloromethane (DCM) are ideal as they readily dissolve Gefitinib and m-CPBA, are relatively inert to the oxidizing conditions, and have low boiling points, which simplifies product isolation.[4][6]

-

Temperature (Room Temperature): The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the procedure and prevents potential degradation of the starting material or product.[4][7] This provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Experimental Protocol

This protocol describes a self-validating system for the synthesis of Gefitinib N-Oxide on a laboratory scale.

Materials:

-

Gefitinib (CAS 184475-35-2)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Gefitinib (e.g., 100 mg, 0.223 mmol) in 10 mL of anhydrous dichloromethane. Stir until all solid has dissolved.

-

Addition of Oxidant: To the stirring solution, add m-CPBA (e.g., 55-60 mg of ~77% grade, ~1.1 equivalents) portion-wise over 5 minutes.

-

Reaction: Stir the reaction mixture at ambient room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 10-14 hours).[4]

-

Work-up & Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove the m-chlorobenzoic acid byproduct.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6] This will yield the crude product, typically as a light yellow solid.[7]

-

Purification: The crude solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Gefitinib N-Oxide.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical characterization.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Data | Source |

| Chemical Formula | C₂₂H₂₄ClFN₄O₄ | [3] |

| Molecular Weight | 462.9 g/mol | [3][4] |

| CAS Number | 847949-51-3 | [3] |

| Appearance | Light yellow solid | [7] |

| ¹H NMR | Expect shifts in protons adjacent to the morpholine N-O bond compared to Gefitinib. | General Spectroscopic Principles |

| Mass Spec (ESI+) | Expected m/z: 463.15 [M+H]⁺ | Calculated |

| IR Spectroscopy | Presence of a characteristic N-O stretching band (~1363 cm⁻¹) | [7] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.

Caption: Step-by-step experimental workflow for the synthesis of Gefitinib N-Oxide.

Trustworthiness and Validation

The described protocol is a self-validating system. The progress of the reaction can be unequivocally monitored by HPLC, observing the consumption of the Gefitinib peak and the appearance of a new, more polar product peak corresponding to the N-oxide. The identity of the final product is confirmed through a combination of mass spectrometry, which verifies the addition of one oxygen atom (a mass increase of 16 Da), and IR spectroscopy, which detects the formation of the N-O bond.[7] The purity is definitively established by HPLC analysis against a calibrated standard if available, or by achieving >98% purity by peak area.

Conclusion

The synthesis of this compound (Gefitinib N-Oxide) is efficiently accomplished via a direct, single-step oxidation of the parent drug, Gefitinib. The use of m-CPBA in a chlorinated solvent at room temperature provides a reliable and high-yielding pathway to this important reference compound. The straightforward nature of the reaction, coupled with robust analytical methods for monitoring and characterization, makes this a dependable protocol for researchers and pharmaceutical scientists requiring this impurity for analytical method development, validation, and metabolic studies.

References

-

Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471–476. [Link]

- Cipla Limited. (2013). Process for the preparation of gefitinib. U.S.

-

Karunakara, C., Aparna, U., & Reddy, C. G. (2015). Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography. ResearchGate. [Link]

-

Jia, K., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(21), 7384. [Link]

-

Wang, Z., et al. (2023). Modified gefitinib conjugated Fe3O4 NPs for improved delivery of chemo drugs following an image-guided mechanistic study of inner vs. outer tumor uptake for the treatment of non-small cell lung cancer. Frontiers in Bioengineering and Biotechnology. [Link]

-

Karunakara, C., & Reddy, C. G. (n.d.). Structure of gefitinib N-oxide. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Conversion of Quinolines into Quinazolines. [Link]

-

Fotsing, J. R., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]

-

Li, H., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 9(1), 86-90. [Link]

- Korea Institute of Science and Technology. (2015). Novel preparation method of quinoline n-oxide derivative with amide group.

-

Pharmaffiliates. (n.d.). Gefitinib-impurities. [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]

Sources

- 1. N-Nitroso Gefitinib | CAS No- NA | NA [chemicea.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Gefitinib N-Oxide | 847949-51-3 | Benchchem [benchchem.com]

- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Characterization of Gefitinib Impurities: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the identification, characterization, and control of impurities in the manufacturing of Gefitinib, a critical targeted therapy for non-small cell lung cancer. While specific internal designations for impurities, such as "Gefitinib Impurity 13," may vary between manufacturers, the principles and methodologies outlined herein offer a robust and scientifically sound approach to the characterization of any process-related or degradation impurity of Gefitinib. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products.

The Critical Role of Impurity Profiling in Gefitinib Quality

Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in cancer cell proliferation and survival.[1] The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce toxicity, or affect its stability. Therefore, a thorough understanding and stringent control of the impurity profile of Gefitinib are mandated by regulatory bodies worldwide and are fundamental to patient safety.

The U.S. Food and Drug Administration (FDA) requires that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[2] This underscores the necessity for a systematic approach to impurity characterization, beginning with a deep understanding of the active pharmaceutical ingredient's (API) synthesis and degradation pathways.

Unraveling the Origins of Gefitinib Impurities: Process-Related and Degradation Products

Impurities in a drug substance can arise from two primary sources: the manufacturing process and degradation of the API.

-

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of Gefitinib. They can include unreacted starting materials, intermediates, by-products, and reagents. A comprehensive understanding of the synthetic route is paramount to anticipating and controlling these impurities. For instance, the synthesis of Gefitinib often involves key intermediates such as 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazolin-4(3H)-one, and residual amounts of these or their precursors could potentially be carried over into the final product.[2]

-

Degradation Products: These impurities result from the chemical breakdown of Gefitinib over time due to factors like exposure to light, heat, humidity, or reactive excipients. To proactively identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the drug substance to harsh conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate its degradation.[3][4][5]

Significant degradation of Gefitinib has been observed under acidic and basic stress conditions.[3][5] Under oxidative conditions, the formation of Gefitinib N-oxide has been identified as a notable degradation product.[6]

A Multi-faceted Approach to Impurity Characterization: The Analytical Toolkit

A combination of chromatographic and spectroscopic techniques is indispensable for the comprehensive characterization of Gefitinib impurities.

The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for separating Gefitinib from its impurities.[2][7][8][9] A well-developed and validated stability-indicating HPLC method is crucial for resolving all potential process-related and degradation impurities from the main API peak.

Key Considerations for HPLC Method Development:

-

Column Selection: C8 and C18 columns are commonly employed for the separation of Gefitinib and its related compounds.[4][5]

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically used.[2] Gradient elution is often necessary to achieve optimal separation of all impurities with varying polarities.

-

Detector: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can provide preliminary information about the impurity's structure based on its UV spectrum.[2]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method for Gefitinib and its Impurities

This protocol is a representative example based on established methodologies.[4]

-

Chromatographic System:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

-

Chromatographic Conditions:

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 50 mM aqueous ammonium acetate

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-10 min: 30% B

-

10-25 min: 30-70% B

-

25-30 min: 70% B

-

30-35 min: 70-30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 50°C

-

Detection Wavelength: 300 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Gefitinib sample in the mobile phase to a final concentration of 1 mg/mL.

-

Unveiling Molecular Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Once an impurity has been separated by HPLC, its structural elucidation requires more sophisticated spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides the molecular weight of the impurity, which is a critical piece of information for proposing its chemical structure.[4] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that offer clues about the impurity's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous determination of the impurity's structure.[4] For definitive structural confirmation, isolation of the impurity is often necessary to obtain a sufficient quantity for NMR analysis.

Corroborating Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of pure Gefitinib shows characteristic peaks for N-H bending, C-O, C-F, and C-Cl functional groups.[10] By comparing the FTIR spectrum of an impurity to that of Gefitinib, one can infer structural modifications.

| Functional Group | Characteristic Peak in Gefitinib (cm⁻¹) |

| N-H bend | ~1500 |

| C-O stretch | ~1112 |

| C-F stretch | ~1250 |

| C-Cl stretch | ~770 |

| Table 1: Characteristic FTIR peaks of Gefitinib.[10] |

A Systematic Workflow for the Characterization of an Unknown Gefitinib Impurity

The following workflow provides a logical and efficient approach to the characterization of any unknown impurity, such as "this compound."

Regulatory Landscape and Control Strategies

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |

Once an impurity is identified and its structure is confirmed, a control strategy must be implemented. This may involve:

-

Optimizing the synthetic process to minimize the formation of process-related impurities.

-

Implementing appropriate purification steps to remove impurities to acceptable levels.

-

Establishing appropriate storage conditions to minimize the formation of degradation products.

-

Setting acceptance criteria for the impurity in the drug substance specification.

Conclusion

The comprehensive characterization of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Gefitinib. By employing a systematic approach that combines advanced analytical techniques with a thorough understanding of the drug's chemistry and regulatory requirements, drug development professionals can confidently identify, quantify, and control impurities. This commitment to scientific integrity and rigorous quality control is fundamental to delivering safe and effective medicines to patients.

References

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]

-

Karunakara, A. C., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 799–805. [Link]

-

Siva Kumar R, Yogeshwara KR, Gangrade M, Kanyawar N, Ganesh S, et al. (2017) Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6:1. [Link]

-

ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X... [Image]. Retrieved from [Link]

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]

-

ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Retrieved from [Link]

-

Lakshmana Rao, A., & Suneetha, D. (2013). Development and validation of stability indicating HPLC method for estimation of gefitinib in bulk and its pharmaceutical formulaton. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]

-

Karunakara A. Chandrashekara, Aparna Udupi and Chandrasekara G. Reddy (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science 2014;52:799–805. [Link]

-

Al-Kassas, R., Al-Ghuwainem, A., & Al-Faadhel, M. (2024). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Saudi Pharmaceutical Journal, 32(3), 101968. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 4. scitechnol.com [scitechnol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. academic.oup.com [academic.oup.com]

- 10. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Identification and Characterization of the Deschloro-Gefitinib Impurity

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of the deschloro-gefitinib impurity in Gefitinib active pharmaceutical ingredient (API). Gefitinib is a critical tyrosine kinase inhibitor used in oncology, and ensuring its purity is paramount for patient safety and therapeutic efficacy.[1] This document moves beyond standard protocols to explain the scientific rationale behind the analytical strategies employed. We will explore the synthetic genesis of the deschloro impurity, detail a robust, multi-technique analytical workflow—encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and ground these practices in the context of global regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.

The Imperative of Impurity Profiling in Gefitinib

Gefitinib functions by selectively inhibiting the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways responsible for cancer cell proliferation.[1][2] The precision of this molecular targeting mechanism demands an exceptionally pure API. Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various sources, including starting materials, synthetic by-products, or degradation.[3]

The presence of impurities, even at trace levels, can have significant consequences:

-

Altered Efficacy: An impurity may have a different pharmacological profile, potentially antagonizing the therapeutic effect of the API.

-

Increased Toxicity: Impurities can exhibit their own toxicological profiles, posing a direct risk to patient safety.

-

Impact on Stability: The presence of certain impurities can affect the stability of the final drug product.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. The ICH Q3A(R2) and Q3B(R2) guidelines mandate specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring drug quality and safety.

Genesis of an Impurity: The Origin of Deschloro-Gefitinib

Understanding the potential origin of an impurity is the first step in developing a targeted analytical control strategy. The deschloro-gefitinib impurity is a process-related impurity, meaning it is most likely formed during the synthesis of the Gefitinib API.

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is synthesized through a multi-step process.[7] A key step involves the condensation of a quinazoline core with 3-chloro-4-fluoroaniline.[8] The formation of deschloro-gefitinib is logically attributed to the presence of a related impurity, 4-fluoroaniline , in the 3-chloro-4-fluoroaniline starting material. If this dechlorinated starting material is carried through the synthetic sequence, it will result in a final product that lacks the chlorine atom on the phenyl ring.

Visualizing the Molecular Structures

The structural difference between the API and the impurity is subtle but significant for analytical differentiation.

Caption: Chemical structures of Gefitinib and its deschloro impurity.

Proposed Synthetic Origin Pathway

The following diagram illustrates the critical step where the impurity is introduced.

Caption: Orthogonal analytical workflow for impurity identification.

Step 1: Chromatographic Separation and Detection (RP-HPLC)

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foundational technique for separating impurities from the API. The choice of a C18 stationary phase is based on its hydrophobic nature, which effectively retains Gefitinib and its structurally similar impurities. The deschloro- impurity, being slightly less hydrophobic due to the removal of the chlorine atom, is expected to have a slightly shorter retention time than the parent API. A gradient elution method is often preferred to ensure adequate separation of all potential process-related and degradation impurities within a reasonable runtime. [9][10] Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is synthesized from established methods for Gefitinib impurity analysis. [9][10][11]

-

Instrumentation:

-

HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. [9] * Mobile Phase A: 130 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid. [9] * Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient should be optimized to achieve separation. A starting point could be 70% A / 30% B, gradually increasing the percentage of B to elute more retained components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 250-260 nm, with PDA monitoring to check for peak purity. [11] * Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Prepare a solution of Gefitinib reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of approximately 0.5 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the Gefitinib API sample in the diluent to the same concentration.

-

Spiked Sample: To confirm the identity of the peak, if a reference standard for deschloro-gefitinib is available, spike the API sample solution with a small amount of the impurity standard to observe peak co-elution.

-

-

Analysis and Acceptance Criteria:

-

Inject the solutions and record the chromatograms.

-

The method should demonstrate specificity, with the deschloro-gefitinib peak being well-resolved from the main Gefitinib peak (Resolution > 2.0).

-

Quantify the impurity level using relative peak area against the main API peak, assuming a response factor of 1.0 in the absence of a specific standard. The level must be compared against ICH reporting and identification thresholds. [5] Data Presentation: HPLC Method Parameters

-

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic retention necessary for separating the API and its less polar impurity. |

| Mobile Phase | Ammonium Acetate Buffer / Acetonitrile | The buffer controls pH for consistent ionization and peak shape; acetonitrile acts as the organic modifier. |

| Detection | PDA (250-260 nm) | Allows for sensitive detection of the quinazoline chromophore and peak purity assessment. |

| Temperature | 30°C | Ensures reproducible retention times and method robustness. |

Step 2: Mass Confirmation (LC-MS)

Causality: While HPLC provides retention time and UV data, it does not confirm the mass of an unknown peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of the eluting impurity. By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurity peak, providing strong evidence for its identity. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred for obtaining an accurate mass measurement, which can be used to predict the elemental composition.

Experimental Protocol: LC-MS Identification

-

Instrumentation:

-

An LC-MS system, preferably with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

-

LC Conditions:

-

Use the same or a very similar HPLC method as described above. The mobile phase may need to be adapted to be MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile buffers like phosphate). A fast-gradient UPLC method can also be employed. [12]

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as Gefitinib and its analogs readily form protonated molecules [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected masses (e.g., m/z 100-1000).

-

Data Acquisition: Acquire full scan data. If sensitivity is an issue, Selected Ion Monitoring (SIM) can be used. For structural information, tandem MS (MS/MS) can be performed to fragment the parent ion and analyze its daughter ions. [10]

-

-

Data Analysis:

-

Extract the ion chromatogram corresponding to the expected mass of protonated deschloro-gefitinib.

-

Compare the mass spectrum of the impurity peak with the spectrum of the Gefitinib main peak.

-

Data Presentation: Expected Mass Spectrometry Results

| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.1548 | 447.1621 |

| Deschloro-Gefitinib | C₂₂H₂₅FN₄O₃ | 412.1914 | 413.1987 |

The observation of a peak with an m/z of approximately 413.1987 co-eluting with the impurity peak from the HPLC analysis provides compelling evidence for its identity as deschloro-gefitinib.

Step 3: Definitive Structural Elucidation (NMR)

Causality: For absolute, unambiguous structural confirmation of a novel or critical impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While HPLC and LC-MS provide strong evidence, NMR provides detailed information about the atomic connectivity and chemical environment of every proton and carbon atom in the molecule. For deschloro-gefitinib, ¹H NMR would be particularly informative, as the aromatic region of the spectrum would clearly show the absence of the characteristic splitting pattern associated with the 3-chloro-4-fluorophenyl group and the appearance of a simpler pattern for a 4-fluorophenyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Isolation: The impurity must first be isolated from the bulk API. This is typically achieved using preparative HPLC with the same column chemistry as the analytical method. Fractions corresponding to the impurity peak are collected and the solvent is evaporated.

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

If needed, 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Spectral Interpretation:

-

Compare the spectrum of the impurity with the spectrum of a Gefitinib reference standard.

-

Key Differentiator: In the aromatic region of the ¹H NMR spectrum of Gefitinib, one would expect to see signals corresponding to the three protons on the 3-chloro-4-fluorophenyl ring. In the spectrum of deschloro-gefitinib, this pattern will be replaced by a simpler pattern (typically two doublets or a multiplet) corresponding to the four protons on the 4-fluorophenyl ring, confirming the absence of the chlorine substituent.

-

Conclusion and Regulatory Perspective

The successful identification of the deschloro-gefitinib impurity is a testament to a systematic and scientifically-grounded analytical approach. By combining the separation power of HPLC, the mass-confirming capability of MS, and the definitive structural insight of NMR, a complete and trustworthy characterization can be achieved. This workflow not only identifies the impurity but also provides the means for its routine quantification and control in every batch of Gefitinib API. This rigorous approach ensures compliance with global regulatory expectations, such as those outlined by the ICH, and ultimately safeguards the quality, safety, and efficacy of this vital anti-cancer medication. [3][13]

References

- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Retrieved from [Link]

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Retrieved from [Link]

-

Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. Retrieved from [Link]

-

Rajasekaran, A. (2026). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences, 4(1), 2151-2165. Retrieved from [Link]

-

SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Retrieved from [Link]

-

New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Retrieved from [Link]

-

Lakshmana Rao, A. et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Cbio Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. Retrieved from [Link]

-

Rajasekaran, A. (n.d.). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Tang, Y. C., et al. (2015). Chloroquine Enhances Gefitinib Cytotoxicity in Gefitinib-Resistant Nonsmall Cell Lung Cancer Cells. BioMed Research International. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

- Google Patents. (n.d.). CN103739558B - A kind of preparation method of Gefitinib known impurities.

-

ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

Zhang, Y., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 293-300. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gefitinib Impurity Synthesis: The Importance of Precision in Pharmaceutical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Wang, P., et al. (2018). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Oncology Letters, 15(5), 7643–7649. Retrieved from [Link]

-

El-Gogary, R. I., et al. (2024). Effect of Nano-Gefitinib on Solid Ehrlich Carcinoma via Targeting EGFR, RIPK2 Pathways, and Macrophage Reprogramming. MDPI. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

Sources

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. jpionline.org [jpionline.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scitechnol.com [scitechnol.com]

- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. ICH Official web site : ICH [ich.org]

CAS 2254241-82-0 properties

Initiating Molecule Identification

I'm starting by searching for CAS 225424 1-82-0 to pin down the exact molecule and its core research area. Next, I'll uncover its fundamental physicochemical properties. I will explore the molecular formula, molecular weight, IUPAC name, and structure.

Expanding Property Investigation

I'm now diving deeper, searching for the molecule's mechanism of action, biological targets, and pharmacological effects through preclinical and clinical studies. I'm also hunting for established experimental protocols, assays, and quantitative data like IC50/EC50 values. Furthermore, I'll be looking into synthesis methods and safety/toxicity information.

Refining Research Protocols

I'm now zeroing in on this molecule, confirming its identity with CAS 225424-82-0 and charting its core properties. My next step involves an investigation of its mechanism, targets, and any pharmacological activities, backed by studies and reviews. Concurrently, I'm sourcing established assays, experimental protocols, and any available quantitative data, such as IC50 values. I'm also preparing for synthesis methods and safety profiles.

Identifying Gefitinib Impurity

I've pinpointed CAS 22542-82-0 as "Gefitinib Impurity 13," chemically known as N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. The molecular structure data is now being reviewed.

Expanding Impurity Information

I've confirmed the initial findings regarding "this compound," including its CAS number, chemical name, molecular formula, and weight. I've also found it available as a reference standard, with associated MSDS. Now, I'm focusing on finding in-depth scientific data. My search will pivot to explore the impurity's properties within the context of Gefitinib's pharmacology and analysis.

Deepening Analytical Context

I'm now investigating Gefitinib itself, focusing on its mechanism, targets (like EGFR), and pharmacological effects. This provides necessary context for understanding the impurity's significance. I'll also seek analytical methods for detecting and characterizing Gefitinib and its impurities like HPLC, LC-MS, and NMR, and search for studies on this impurity. My next step will be looking for synthesis information.

Refining Research Scope

I've established CAS 22542-82-0 as "this compound", and found its chemical name, molecular formula, and weight. It's a reference standard with MSDS data. Now, to provide a true in-depth guide, I must pivot towards scientific data. My new strategy prioritizes understanding Gefitinib itself, including its mechanisms, targets, and pharmacological effects to frame the impurity's context. I'll search for relevant analytical methods (HPLC, LC-MS, NMR) and studies of this impurity, followed by its synthesis information.

Analyzing Gefitinib Impurity

I've just finished compiling detailed information on this compound (CAS 2254241-8 2-0), including its structural details and molecular properties. I've also refreshed my knowledge of the parent compound, Gefitinib, to contextualize the impurity's significance.

Compiling Impurity Data

I've gathered a lot of details on this compound, including structure, formula, and weight. I've refreshed my knowledge of Gefitinib's mechanism and properties. Search results have offered several analytical methods, mainly HPLC. I'm focusing on synthesizing the available information into a technical guide, starting with an introduction to pharmaceutical impurities and their characterization. I'll need to focus on what is known, given the lack of specific biological data for the impurity itself.

Developing Technical Guide Outline

I have a plan for the guide now, starting with an intro to impurities and focusing on "this compound." I'll present its known properties and the context of the parent drug, Gefitinib. The EGFR signaling pathway diagram is nearly complete. I'll include analytical methods, synthesis information, and regulatory aspects. I can proceed to write the guide now.

Structuring Impurity Guide

I've got a framework ready for the guide: starting with impurity basics, using this compound as a focal point. I'll outline the known properties and tie it to the parent drug, Gefitinib, detailing EGFR signaling. Analytical methods will follow, with a particular focus on HPLC. Synthesis and regulatory aspects are planned, and I am ready to write now.

An In-depth Technical Guide on the Formation of Gefitinib Impurity 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an essential therapeutic agent in the treatment of non-small cell lung cancer, is synthesized through a multi-step chemical process. As with any pharmaceutical manufacturing, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive examination of the formation of Gefitinib Impurity 13, a deschloro analog of the active pharmaceutical ingredient (API). We will explore the two primary mechanistic pathways for its emergence: the introduction of a deschloro-impurity from a key starting material and the potential for a dechlorination side reaction during the synthesis of Gefitinib. This guide will delve into the underlying chemical principles, present detailed reaction mechanisms, and discuss analytical strategies for the detection and control of this critical impurity.

Introduction to Gefitinib and the Imperative of Impurity Profiling

Gefitinib, with the chemical name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its targeted action has revolutionized the treatment of certain cancers. The synthesis of such a complex molecule involves a series of chemical transformations, and each step carries the potential for the formation of process-related impurities or degradation products.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[3] This stringent requirement underscores the critical need for a thorough understanding of how impurities are formed to develop robust control strategies.

This compound, chemically identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine , is a significant process-related impurity.[4][5][6] As a "deschloro" impurity, it lacks the chlorine atom present on the phenylamino moiety of the Gefitinib molecule. The presence of this impurity can impact the drug's efficacy and safety profile, making its control a critical aspect of the manufacturing process.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | C22H24ClFN4O3 | 446.90 |

| This compound | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C22H25FN4O3 | 412.47 |

Mechanistic Pathways for the Formation of this compound

The formation of this compound can be attributed to two primary pathways, which will be explored in detail below.

Pathway A: Impurity in a Key Starting Material

The most probable cause for the presence of this compound is the introduction of a corresponding deschloro analog as an impurity in the key starting material, 3-chloro-4-fluoroaniline . Several synthetic routes for Gefitinib utilize this aniline derivative in a crucial step to form the quinazoline core.

2.1. Synthesis of 3-Chloro-4-fluoroaniline and the Origin of the Deschloro Impurity

The industrial synthesis of 3-chloro-4-fluoroaniline often commences with 3-chloro-4-fluoronitrobenzene.[3] This precursor is then subjected to a reduction reaction to convert the nitro group into an amine.

One common method for this reduction is catalytic hydrogenation, often employing a platinum on carbon (Pt/C) catalyst in a hydrogen atmosphere.[3] Another established method involves the use of metallic iron in the presence of an acid.[3]

During the synthesis of the 3-chloro-4-fluoronitrobenzene precursor or during the subsequent reduction, the formation of a deschloro analog, 4-fluoronitrobenzene or 4-fluoroaniline, respectively, can occur as a byproduct. If this deschloro impurity is not effectively removed through purification, it will be present in the 3-chloro-4-fluoroaniline starting material.

2.2. Propagation of the Impurity through the Gefitinib Synthesis

A common synthetic route to Gefitinib involves the condensation of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline. If the 3-chloro-4-fluoroaniline reagent is contaminated with 4-fluoroaniline, a parallel reaction will occur, leading to the formation of this compound alongside the desired Gefitinib molecule.

Diagram of Pathway A: Impurity Carryover

Caption: Formation of Impurity 13 via a contaminated starting material.

Pathway B: Dechlorination Side-Reaction During Gefitinib Synthesis

An alternative, though potentially less prevalent, pathway for the formation of this compound is a dechlorination side-reaction occurring during the synthesis of Gefitinib itself. This would involve the chemical removal of the chlorine atom from the 3-chloro-4-fluorophenyl moiety of a reaction intermediate or the final Gefitinib molecule.

2.3. Potential for Catalytic Dehalogenation

Several synthetic methodologies for related compounds, and potentially for Gefitinib, may employ transition metal catalysts, such as palladium, for cross-coupling reactions. While highly efficient for forming carbon-nitrogen bonds, these catalysts, under certain conditions, can also promote reductive dehalogenation of aryl halides.[7][8][9]

The mechanism of palladium-catalyzed dehalogenation typically involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by a step that replaces the halide with a hydride, and subsequent reductive elimination to yield the dehalogenated arene. The source of the hydride can vary depending on the reaction conditions and may include solvents, bases, or specific hydride donors.

2.4. Reductive Dechlorination by Other Reagents

Some synthetic routes for intermediates in the Gefitinib synthesis may utilize reducing agents that could potentially effect dechlorination. For instance, sodium dithionite (Na₂S₂O₄) is a known reducing agent for aromatic nitro compounds.[10] While its primary role is the reduction of the nitro group, under certain conditions, it or other strong reducing agents could potentially lead to the cleavage of the carbon-chlorine bond.

Diagram of Pathway B: Dechlorination Side-Reaction

Caption: Formation of Impurity 13 via a dechlorination side-reaction.

Analytical Methodologies for Detection and Control

The effective control of this compound relies on robust analytical methods capable of detecting and quantifying it at very low levels. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the routine analysis of Gefitinib and its impurities. Key considerations for method development include:

-

Column: A C18 reversed-phase column is typically suitable for separating Gefitinib and its related substances.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where both Gefitinib and Impurity 13 exhibit significant absorbance is commonly used.

The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful tool for impurity identification and characterization. MS detection offers high sensitivity and selectivity, and it can provide valuable structural information about unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Control Strategies

Based on the understanding of the formation pathways, several control strategies can be implemented:

-

Stringent Starting Material Control: The most effective way to prevent the formation of this compound is to ensure the purity of the 3-chloro-4-fluoroaniline starting material. This involves implementing a robust analytical method to test for the presence of 4-fluoroaniline in incoming batches of this raw material and setting strict acceptance criteria.

-

Process Optimization: For Pathway B, a thorough evaluation of the reaction conditions is necessary. This includes optimizing catalyst selection, reaction time, temperature, and the choice of reducing agents to minimize the potential for dechlorination side reactions.

-

Purification: The final purification steps of Gefitinib should be designed to effectively remove Impurity 13 to the required specification levels. This may involve techniques such as recrystallization or chromatography.

Conclusion

The formation of this compound is a critical consideration in the manufacturing of this important anticancer drug. A comprehensive understanding of its potential origins, primarily through the carryover of an impurity from a key starting material or through a side reaction during synthesis, is essential for developing effective control strategies. By implementing rigorous analytical testing of raw materials, optimizing manufacturing processes, and employing efficient purification techniques, the level of this impurity in the final drug product can be consistently controlled, ensuring the quality, safety, and efficacy of Gefitinib for patients.

References

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).

-

Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved January 22, 2026, from [Link]

-

Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Retrieved January 22, 2026, from [Link]

-

Teague, S. J. (2004). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural product reports, 21(4), 512–547. [Link]

-

Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline. Retrieved January 22, 2026, from [Link]

- de Vries, J. G., & van Bergen, T. J. (1976). Reduction of Aldehydes and Ketones by Sodium Dithionite. Recueil des Travaux Chimiques des Pays-Bas, 95(4), 81-83.

-

Veeprho. (n.d.). This compound | CAS 2254241-82-0. Retrieved January 22, 2026, from [Link]

-

Daicel Pharma Standards. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved January 22, 2026, from [Link]

-

Browne, D. L., & Kingston, J. H. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein journal of organic chemistry, 14, 1523–1528. [Link]

-

Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved January 22, 2026, from [Link]

-

The dehydrohalogenation mechanism. (2015, March 17). YouTube. Retrieved January 22, 2026, from [Link]

- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.

-

Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic letters, 3(26), 4051–4054. [Link]

- Browne, D. L., & Kingston, J. H. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 14, 1523-1528.

- Plack, V., KöRber, C., & Stalke, D. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(19), 4945-4950.

-

Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

The Analytical Scientist's Guide to Gefitinib Degradation: A Comprehensive Technical Whitepaper

This guide provides an in-depth exploration of the analysis of Gefitinib degradation products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of forced degradation, the intricate pathways of Gefitinib's breakdown, and the advanced analytical methodologies required for the precise identification and quantification of its degradants. Grounded in scientific integrity and field-proven insights, this whitepaper is designed to be a definitive resource for ensuring the stability, safety, and efficacy of Gefitinib formulations.

Introduction: The Imperative of Degradation Product Analysis for Gefitinib

Gefitinib (Iressa®) is a pivotal targeted therapy for non-small cell lung cancer (NSCLC), functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The chemical stability of such a potent therapeutic agent is a critical quality attribute, directly impacting its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous analysis of Gefitinib's degradation products are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4]

This technical guide navigates the complexities of performing forced degradation studies on Gefitinib, developing and validating stability-indicating analytical methods, and elucidating the structures of the resulting degradation products. The causality behind each experimental choice is explained, providing a robust framework for self-validating protocols.

The Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][4] These studies are designed to accelerate the degradation process, providing a predictive insight into the drug's stability profile over its shelf life. In line with ICH guideline Q1A(R2), Gefitinib is subjected to a series of stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[3][5][6]

The primary objective is to induce a partial degradation of Gefitinib, typically in the range of 5-20%, to ensure that the analytical methods are challenged to separate the degradants from the parent drug without being overwhelmed by excessive degradation.[7]

Causality of Stress Condition Selection

The choice of stressors is dictated by the chemical structure of Gefitinib, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. The quinazoline core, the secondary amine linkage, the morpholino group, and the ether linkage are all potential sites for chemical transformation.

-

Acid and Base Hydrolysis: The ether linkage and the anilino-quinazoline linkage are susceptible to hydrolysis under acidic and basic conditions.

-

Oxidation: The morpholino nitrogen and the tertiary amine are prone to oxidation, potentially forming N-oxides.

-

Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

-

Photostability: Exposure to light, as per ICH Q1B guidelines, can induce photolytic degradation reactions.[7]

The following workflow illustrates the logical progression of a forced degradation study for Gefitinib.

Caption: Workflow for Gefitinib Degradation Analysis.

Unraveling the Degradation Pathways of Gefitinib

Forced degradation studies have revealed that Gefitinib is susceptible to degradation under acidic and oxidative conditions, while showing relative stability under basic, thermal, and photolytic stress.[3][8]

Acidic Degradation

Under acidic conditions, the primary degradation pathway involves the hydrolysis of the C4-anilino linkage of the quinazoline ring. This results in the formation of 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1) .[8]

Caption: Oxidative Degradation Pathways of Gefitinib.

Basic, Thermal, and Photolytic Degradation

Studies have shown that Gefitinib is relatively stable under basic, thermal, and photolytic stress conditions, with minimal degradation observed. [6][8]While some studies report a small percentage of degradation, the specific products have not been consistently isolated and characterized, suggesting a higher degree of stability under these conditions compared to acidic and oxidative stress.

Analytical Methodologies: The Key to Accurate Degradation Profiling

A robust, stability-indicating analytical method is crucial for the accurate separation and quantification of Gefitinib from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. [7][9][10]

Step-by-Step Protocol for Stability-Indicating HPLC Method Development

-

Column Selection: A C18 column is commonly used for the separation of Gefitinib and its impurities, providing good retention and resolution. [6][7]2. Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer and the gradient of the organic modifier are optimized to achieve baseline separation of all peaks. [6][7][9]3. Detector Wavelength Selection: A photodiode array (PDA) detector is used to monitor the elution profile at a wavelength where both Gefitinib and its degradation products have significant absorbance, often around 245-300 nm. [7][11]4. System Suitability Testing: Before sample analysis, the chromatographic system is evaluated for its suitability by injecting a standard solution and assessing parameters such as theoretical plates, tailing factor, and reproducibility of retention times and peak areas.

A Validated HPLC Method for Gefitinib and Its Degradants

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) [7] |

| Mobile Phase | A: 50 mM aqueous ammonium acetate; B: Acetonitrile (Gradient elution) [7] |

| Flow Rate | 1.0 mL/min [7] |

| Column Temperature | 50°C [7] |

| Detection | PDA at 300 nm [7] |

| Injection Volume | 10 µL |

Method Validation: Ensuring Trustworthiness

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. [12]Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products.

-

Linearity: The linear relationship between the concentration of the analyte and the detector response over a specified range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Structural Elucidation of Degradation Products: A Multi-Technique Approach

The definitive identification of degradation products requires a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [7][8]

LC-MS/MS for Molecular Weight and Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weights of degradation products and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. [8]

NMR for Unambiguous Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical structure of the degradation products, allowing for unambiguous confirmation of their identities. [8]

Conclusion: A Framework for Ensuring Gefitinib Quality

The comprehensive analysis of Gefitinib's degradation products is a critical component of drug development and quality control. This guide has outlined a systematic and scientifically sound approach to this process, from the strategic design of forced degradation studies to the meticulous validation of analytical methods and the definitive structural elucidation of degradants. By adhering to these principles and methodologies, researchers and pharmaceutical scientists can ensure the stability, safety, and efficacy of Gefitinib, ultimately safeguarding patient health.

References

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (URL: [Link])

-

Typical chromatogram of forced degradation study of gefitinib ( where X... - ResearchGate. (URL: [Link])

-

Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method - Scirp.org. (URL: [Link])

-

Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities | SciTechnol. (URL: [Link])

-

DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P - TSI Journals. (URL: [Link])

-

(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (URL: [Link])

-

Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method - Semantic Scholar. (URL: [Link])

-

Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies | Request PDF - ResearchGate. (URL: [Link])

-

Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC - NIH. (URL: [Link])

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method - Banaras Hindu University. (URL: [Link])

-

Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC | Request PDF - ResearchGate. (URL: [Link])

-

Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities - ResearchGate. (URL: [Link])

-

Gefitinib - PubMed. (URL: [Link])

-

STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC - Zenodo. (URL: [Link])

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PubMed. (URL: [Link])

-

Cellular photo(geno)toxicity of gefitinib after biotransformation - PMC - NIH. (URL: [Link])

-